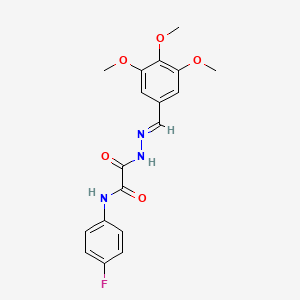![molecular formula C25H32N2O2 B11541926 9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione CAS No. 3476-94-6](/img/structure/B11541926.png)
9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydroacridine core, which is a bicyclic structure, and is substituted with a dimethylamino group on the phenyl ring. The presence of multiple methyl groups and the dimethylamino substituent contribute to its chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroacridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions, often involving catalysts to facilitate the cyclization.
For instance, a typical synthetic route might involve the condensation of a dimethylamino-substituted benzaldehyde with a diketone in the presence of a base like sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the hexahydroacridine core. Subsequent steps may include methylation reactions to introduce the methyl groups at specific positions on the acridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the acridine core or the substituents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown promise as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful for imaging and diagnostic applications, such as tracking the distribution of molecules within cells or tissues. Additionally, its structural features suggest potential as a pharmacophore for the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical modifications allows for the creation of tailored materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione depends on its application. As a fluorescent probe, it interacts with light to emit fluorescence, which can be detected and measured. In potential drug applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-phenylacridine: Lacks the dimethylamino and tetramethyl substitutions, resulting in different chemical properties and reactivity.
9-(4-methoxyphenyl)acridine:
3,6-dimethylacridine: Similar core structure but fewer methyl groups, leading to differences in steric and electronic effects.
Uniqueness
9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to its combination of a hexahydroacridine core with multiple methyl groups and a dimethylamino substituent. This specific arrangement of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
| 3476-94-6 | |
Formule moléculaire |
C25H32N2O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H32N2O2/c1-24(2)11-17-22(19(28)13-24)21(15-7-9-16(10-8-15)27(5)6)23-18(26-17)12-25(3,4)14-20(23)29/h7-10,21,26H,11-14H2,1-6H3 |
Clé InChI |
UPWDRMNSCSOBKI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541848.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11541849.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-methylphenol](/img/structure/B11541852.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)phenylalaninamide](/img/structure/B11541856.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541862.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol](/img/structure/B11541863.png)
![N-[(11Z)-6-methyl-11H-indeno[1,2-b]quinoxalin-11-ylidene]aniline](/img/structure/B11541869.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11541877.png)
![5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541880.png)
![(2-Bromophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11541881.png)
![N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11541888.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11541896.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541908.png)

